![molecular formula C12H16N2O3S B185631 N-[4-(吡咯烷-1-基磺酰基)苯基]乙酰胺 CAS No. 288154-64-3](/img/structure/B185631.png)

N-[4-(吡咯烷-1-基磺酰基)苯基]乙酰胺

描述

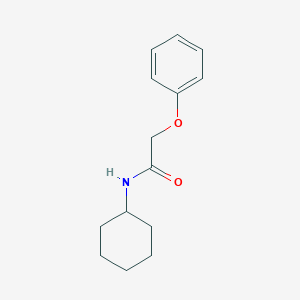

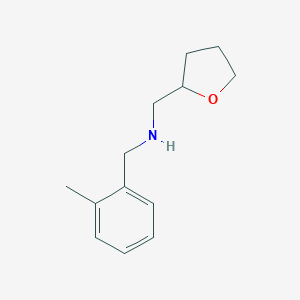

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the empirical formula C12H16N2O3S . It has a molecular weight of 268.33 . The compound is solid in form .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a solid compound . Its empirical formula is C12H16N2O3S and it has a molecular weight of 268.33 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

抗菌活性

研究表明,N-[4-(吡咯烷-1-基磺酰基)苯基]乙酰胺的衍生物表现出显着的抗菌特性。一项研究重点介绍了具有潜在抗菌和抗真菌活性的新型化合物的合成和评价 (Mahyavanshi, Shukla, & Parmar, 2017)。另一项研究重点关注具有磺酰胺部分的杂环化合物的抗菌活性,表明它们对各种菌株有效 (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

药理特征

一项药理学研究将 N-[4-(吡咯烷-1-基磺酰基)苯基]乙酰胺的衍生物 PF-04455242 描述为对 κ-阿片受体具有选择性的高亲和力拮抗剂,显示出在治疗抑郁症和成瘾障碍方面的潜力 (Grimwood 等人,2011).

合成与化学性质

一些研究集中于 N-[4-(吡咯烷-1-基磺酰基)苯基]乙酰胺衍生物的合成和化学表征。一项研究工作产生了氟代衍生物,增强了其在药学和药物设计中的潜在应用 (Kuznecovs 等人,2020)。另一项研究探讨了新衍生物的抗惊厥活性,深入了解它们的治疗潜力 (Kamiński, Wiklik, & Obniska, 2015).

抗癌特性

N-[4-(吡咯烷-1-基磺酰基)苯基]乙酰胺衍生物的抗癌特性也是一个重要的关注点。研究表明,某些衍生物对癌细胞系表现出细胞毒性作用,表明它们在癌症治疗中的潜力 (Vinayak 等人,2014).

未来方向

作用机制

Mode of Action

It’s possible that the compound interacts with its targets through the sulfonyl group, which is known to form hydrogen bonds with amino acid residues in proteins .

Pharmacokinetics

The pharmacokinetic properties of N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Without knowing the specific targets and pathways involved, it’s difficult to predict the compound’s effects .

属性

IUPAC Name |

N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAZVYRDPYXYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352172 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | |

CAS RN |

288154-64-3 | |

| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)